2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide
Overview
Description
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide, also known as DIBAL-H, is a reducing agent commonly used in organic chemistry. It is a colorless liquid that is highly reactive and can reduce a variety of functional groups. DIBAL-H is a valuable tool in organic synthesis due to its selectivity and mild reaction conditions.
Mechanism of Action
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide reduces functional groups through a hydride transfer mechanism. The hydride ion is transferred from the 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide molecule to the functional group, resulting in the reduction of the molecule. 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide is a mild reducing agent and is selective towards certain functional groups, making it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide is not used in biochemical or physiological research due to its highly reactive nature and potential toxicity. It is primarily used in organic synthesis and is not intended for use in biological systems.
Advantages and Limitations for Lab Experiments
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide has several advantages in lab experiments. It is a mild reducing agent that can selectively reduce certain functional groups, making it a valuable tool in organic synthesis. Additionally, 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide can be used under mild reaction conditions, reducing the risk of unwanted side reactions. However, 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide is highly reactive and requires careful handling to prevent accidents. It is also a flammable liquid and should be stored and used in a well-ventilated area.
Future Directions
There are several future directions for research involving 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide. One area of interest is the development of new and more efficient synthesis methods for 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide. Additionally, researchers may investigate the use of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide in the synthesis of new pharmaceuticals and natural products. Finally, there is potential for the development of new reducing agents that are more selective and less reactive than 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide.
Scientific Research Applications
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide has a wide range of applications in scientific research. It is commonly used as a reducing agent in organic synthesis, such as the reduction of carboxylic acids to aldehydes or alcohols. 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-diisopropylacetamide is also used in the synthesis of pharmaceuticals and natural products.
properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11(2)20(12(3)4)17(21)9-19-10-18-15-7-13(5)14(6)8-16(15)19/h7-8,10-12H,9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHXRIZDUNAYEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N(C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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